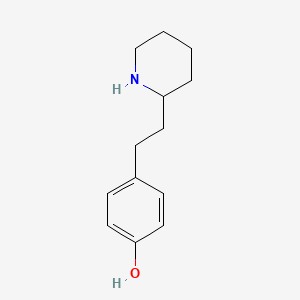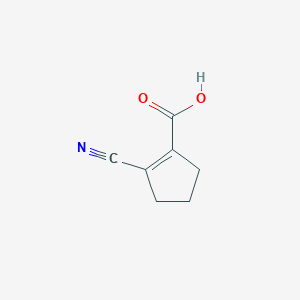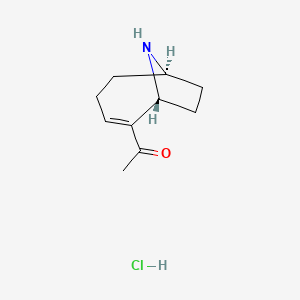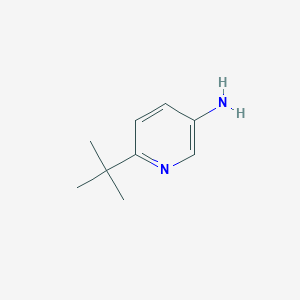![molecular formula C7H7BrN4 B1292874 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine CAS No. 1124382-65-5](/img/structure/B1292874.png)
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of bromine and methyl groups on the triazole and pyridine rings, respectively, imparts unique chemical properties that make it a valuable target for synthesis and study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-5-methylpyridin-2-amine with hydrazine derivatives under microwave irradiation. The reaction is carried out in dry toluene at 140°C, leading to the formation of the triazole ring through a tandem reaction mechanism .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reactant concentrations.
化学反応の分析
Types of Reactions
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, products such as 6-azido-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine or 6-thiocyanato-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield partially or fully reduced triazole derivatives.
科学的研究の応用
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Biological Research: The compound is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications:
作用機序
The mechanism of action of 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for other heterocycles, allowing it to bind to active sites and modulate biological activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
- 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Uniqueness
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine is unique due to the specific positioning of the bromine and methyl groups, which can significantly impact its chemical reactivity and biological activity. The presence of the amino group at the 2-position of the triazole ring further distinguishes it from other similar compounds, providing additional sites for chemical modification and interaction with biological targets.
特性
IUPAC Name |
6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-4-5(8)2-3-6-10-7(9)11-12(4)6/h2-3H,1H3,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPGWTXQRAGCLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NC(=NN12)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649140 |
Source


|
| Record name | 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124382-65-5 |
Source


|
| Record name | 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1292798.png)






![[1-(4-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1292810.png)




